Cas no 85477-04-9 (Sodium 2,4-dimethoxybenzene-1-sulfinate)

Sodium 2,4-dimethoxybenzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodium 2,4-dimethoxybenzene-1-sulfinate
- SCHEMBL10669069
- 85477-04-9
- EN300-722443
- Sodium2,4-dimethoxybenzene-1-sulfinate
-
- Inchi: 1S/C8H10O4S.Na/c1-11-6-3-4-8(13(9)10)7(5-6)12-2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
- InChI Key: NVNPAMYRUFFLQJ-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=CC=1OC)OC)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 224.01192422g/mol
- Monoisotopic Mass: 224.01192422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8Ų
Sodium 2,4-dimethoxybenzene-1-sulfinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-722443-10.0g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-722443-0.5g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-722443-0.1g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-722443-2.5g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-722443-1.0g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 1g |
$728.0 | 2023-05-23 | ||
Enamine | EN300-722443-0.25g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-722443-0.05g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 0.05g |
$612.0 | 2023-05-23 | ||
Enamine | EN300-722443-5.0g |
sodium 2,4-dimethoxybenzene-1-sulfinate |
85477-04-9 | 5g |
$2110.0 | 2023-05-23 |
Sodium 2,4-dimethoxybenzene-1-sulfinate Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on Sodium 2,4-dimethoxybenzene-1-sulfinate
Introduction to Sodium 2,4-dimethoxybenzene-1-sulfinate (CAS No. 85477-04-9)
Sodium 2,4-dimethoxybenzene-1-sulfinate, identified by its CAS number 85477-04-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its sulfinate functional group and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in various synthetic applications. The molecular structure of Sodium 2,4-dimethoxybenzene-1-sulfinate consists of a benzene ring substituted with two methoxy groups at the 2nd and 4th positions, and a sulfinate group at the 1st position, which contributes to its reactivity and utility in synthetic chemistry.
The sulfinate group in Sodium 2,4-dimethoxybenzene-1-sulfinate plays a crucial role in its chemical behavior, enabling it to participate in various reactions such as nucleophilic substitution and metal coordination. This reactivity has been leveraged in the development of novel synthetic pathways and the synthesis of complex molecules. In recent years, researchers have been exploring the potential of Sodium 2,4-dimethoxybenzene-1-sulfinate as a building block for the synthesis of pharmaceutical intermediates and fine chemicals. Its structural features make it particularly useful in the construction of heterocyclic compounds, which are prevalent in many bioactive molecules.
One of the most compelling aspects of Sodium 2,4-dimethoxybenzene-1-sulfinate is its versatility in pharmaceutical applications. The compound has been investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo selective functionalization. This property is particularly valuable in drug discovery, where precise control over molecular structure is essential for achieving desired pharmacological effects. Recent studies have demonstrated its utility in the preparation of sulfonamide derivatives, which are known for their broad spectrum of biological activity.
The methoxy groups in the structure of Sodium 2,4-dimethoxybenzene-1-sulfinate also contribute to its chemical diversity, allowing for further modifications through etherification or demethylation reactions. These modifications can lead to a wide range of derivatives with tailored properties, making the compound a versatile tool for synthetic chemists. Additionally, the sulfinate group can be oxidized to form a corresponding sulfonyl chloride, which is another valuable intermediate in organic synthesis.
In the context of green chemistry, Sodium 2,4-dimethoxybenzene-1-sulfinate has been studied for its potential use in environmentally friendly synthetic processes. The compound's reactivity allows for the development of catalytic methods that minimize waste and reduce energy consumption. Such approaches align with the growing emphasis on sustainable practices in the chemical industry. Researchers have reported successful applications of Sodium 2,4-dimethoxybenzene-1-sulfinate in solvent-free reactions and under mild conditions, highlighting its compatibility with green chemistry principles.
The pharmaceutical industry has shown particular interest in Sodium 2,4-dimethoxybenzene-1-sulfinate due to its potential as a precursor for bioactive molecules. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways. The sulfinate moiety is known to interact with biological targets through electrostatic and hydrogen bonding interactions, making it an effective scaffold for drug design. Preclinical studies have indicated that certain derivatives exhibit promising anti-inflammatory properties, although further research is needed to fully elucidate their mechanisms of action.
The synthesis of Sodium 2,4-dimethoxybenzene-1-sulfinate itself is another area of active investigation. Researchers have developed efficient methods for its preparation using readily available starting materials. These methods often involve multi-step reactions that highlight the compound's utility as a versatile intermediate. For example, one approach involves the sulfonylation of dimethoxybenzyl alcohol followed by salt formation with sodium hydroxide. Such synthetic routes are advantageous due to their scalability and compatibility with industrial production standards.
The analytical characterization of Sodium 2,4-dimethoxybenzene-1-sulfinate has also been extensively studied to ensure its purity and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its molecular structure and assess impurities. These analytical methods are critical for ensuring that the compound meets the stringent requirements for pharmaceutical applications.
In conclusion, Sodium 2,4-dimethoxybenzene-1-sulfinate (CAS No. 85477-04-9) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules, particularly in pharmaceutical chemistry. The growing body of research on this compound underscores its importance as a building block for developing new drugs and fine chemicals. As advancements continue to be made in synthetic methodologies and green chemistry practices, the utility of Sodium 2,4-dimethoxybenzene-1-sulfinate is expected to expand further.
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